molecular formula C17H26N2O2 B1348113 (R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate CAS No. 852857-09-1

(R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

Cat. No. B1348113
M. Wt: 290.4 g/mol
InChI Key: MHRKPCRXBAHJGS-OAHLLOKOSA-N
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Description

“®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” is a synthetic compound that belongs to the family of carbamate derivatives. It has a molecular formula of C17H26N2O2 . The compound is closely related to “(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate”, which is known for its wide use in medicinal chemistry .


Synthesis Analysis

The synthesis of compounds like “®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” is characterized by a pyrrolidine ring, a carbamate group, and a benzyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule . The compound’s exact mass is 290.199428076 g/mol .


Physical And Chemical Properties Analysis

“®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” has a molecular weight of 290.4 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of six . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.8 .

Scientific Research Applications

Synthesis and Chemical Properties

(R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate and its derivatives have been studied extensively for their synthesis and application in various chemical reactions. Geng Min (2010) developed an efficient seven-step process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate starting from itaconic acid ester, highlighting its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010). Similarly, the synthesis of tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate has been explored, demonstrating the intricate hydrogen bond interactions these compounds can engage in within crystal structures, aiding in the understanding of their chemical behavior (U. Das et al., 2016).

Catalysis and Reaction Mechanisms

Research into the catalytic applications of carbamate derivatives includes studies on the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines, leading to the preparation of various (S)‐tert‐Butyl (4‐Chlorophenyl)(Thiophen‐2‐Yl)Methylcarbamate compounds. These studies highlight the efficiency and selectivity of these reactions, providing a foundation for synthetic chemistry applications (M. Storgaard, J. Ellman, 2009).

Pharmaceutical Intermediates

A key area of application for (R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate derivatives is in the synthesis of pharmaceutical intermediates. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate has been synthesized as an intermediate of the natural product jaspine B, showing cytotoxic activity against several human carcinoma cell lines. This demonstrates the compound's potential in drug development and synthesis (L. Tang et al., 2014).

Environmental Applications

The research also extends into environmental applications, where tert-butyl carbamate derivatives have been explored for their reactivity and potential in developing greener chemical processes. For instance, aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, offering a mild and environmentally benign alternative for chemical syntheses (Bryan Li et al., 2006).

properties

IUPAC Name

tert-butyl N-[[(3R)-1-benzylpyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRKPCRXBAHJGS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363905
Record name (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

CAS RN

852857-09-1
Record name (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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